molecular formula C15H14Br2N2O3S B11650763 N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide

N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide

Katalognummer: B11650763
Molekulargewicht: 462.2 g/mol
InChI-Schlüssel: MYJJBAUNONBGDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide is a synthetic organic compound that features bromine atoms and sulfonamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide typically involves multi-step organic reactions. One possible route could include:

    Starting Materials: 4-bromoaniline and 2-bromoaniline.

    Step 1: Formation of a sulfonamide intermediate by reacting 2-bromoaniline with methanesulfonyl chloride in the presence of a base like triethylamine.

    Step 2: Coupling the sulfonamide intermediate with 4-bromoaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis equipment.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might replace the bromine atoms with other functional groups, while oxidation could modify the sulfonamide group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with sulfonamide groups are often explored for their potential as pharmaceuticals, particularly as antibiotics or anti-inflammatory agents.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action for N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The bromine atoms and sulfonamide group could play crucial roles in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chlorophenyl)-2-[N-(2-chlorophenyl)methanesulfonamido]acetamide
  • N-(4-Fluorophenyl)-2-[N-(2-fluorophenyl)methanesulfonamido]acetamide

Uniqueness

The presence of bromine atoms in N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions and stability.

Eigenschaften

Molekularformel

C15H14Br2N2O3S

Molekulargewicht

462.2 g/mol

IUPAC-Name

2-(2-bromo-N-methylsulfonylanilino)-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C15H14Br2N2O3S/c1-23(21,22)19(14-5-3-2-4-13(14)17)10-15(20)18-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,18,20)

InChI-Schlüssel

MYJJBAUNONBGDY-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Br)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.